Diethylene Glycol

Catalog No.
S2694776
CAS No.
25322-68-3
M.F
C4H10O3
C4H10O3
(CH2CH2OH)2O
M. Wt
106.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylene Glycol

CAS Number

25322-68-3

Product Name

Diethylene Glycol

IUPAC Name

2-(2-hydroxyethoxy)ethanol

Molecular Formula

C4H10O3
C4H10O3
(CH2CH2OH)2O

Molecular Weight

106.12 g/mol

InChI

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2

InChI Key

MTHSVFCYNBDYFN-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Immiscible with toluene, petroleum, linseed or castor oil
Soluble in chloroform
Soluble in ethanol, ethyl ether
Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride
Solubility in water: miscible

Canonical SMILES

C(CO)O

Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals.
Diethylene glycol is a hydroxyether.

Drug Delivery and Pharmacokinetics

  • Enhanced Circulation Time

    PEGylation, the process of attaching PEG to drugs, increases their molecular weight. This slows down the rate at which kidneys filter the drug, allowing it to circulate in the bloodstream for a longer duration . This extended circulation time translates to improved drug efficacy and potentially less frequent dosing.

  • Reduced Immunogenicity

    PEGylation can mask the surface of drugs, making them less recognizable by the immune system. This reduces the risk of the body developing an immune response against the therapeutic agent, a phenomenon known as immunogenicity .

  • Improved Solubility

    Certain drugs have poor water solubility, limiting their effectiveness. PEG, being highly water-soluble, can enhance the solubility of drugs when conjugated to them . This allows for the formulation of injectable or other water-based drug delivery systems.

Protein Research

PEG also plays a significant role in protein research:

  • Protein Crystallization

    PEG is a commonly used precipitant for protein crystallization, a crucial step in determining protein structure through X-ray diffraction . By adjusting PEG concentration and other parameters, researchers can optimize crystallization conditions for various proteins.

  • Protein-Protein Interactions

    PEG can be used to probe protein-protein interactions. The ability of PEG to interact with proteins allows researchers to study how tightly proteins bind to each other . This information is valuable in understanding cellular processes and designing new drugs.

Nanoparticle Applications

PEG finds extensive use in nanoparticle research:

  • Surface Modification

    PEGylation of nanoparticles can improve their biocompatibility by reducing protein adsorption on their surface. This "stealth" property helps nanoparticles evade detection by the immune system, allowing them to circulate longer and deliver their cargo more effectively .

  • Controlled Drug Release

    PEG can be incorporated into the design of nanoparticles for controlled drug release. By using different PEG types and structures, researchers can tailor the release profile of drugs encapsulated within nanoparticles .

Azane;4-methoxybutan-1-ol, also known as 4-methoxybutan-1-ol, is an organic compound with the molecular formula C5_5H15_{15}NO2_2. It features a methoxy group (–OCH3_3) attached to the butanol structure. This compound is a colorless liquid at room temperature and is soluble in water, making it useful in various chemical applications. It is categorized under alcohols and is recognized for its potential as a solvent and reagent in organic synthesis .

The mechanism of action of PEG depends on its application. Here are two common examples:

  • Laxative: PEG acts as an osmotic laxative by drawing water into the intestine, softening stool, and promoting bowel movements [].
  • Drug Delivery: PEGylation (attaching PEG to a drug molecule) can improve drug solubility, stability in the bloodstream, and reduce unwanted interactions with other biomolecules. This allows for targeted drug delivery and improved therapeutic efficacy [].
  • Toxicity: High doses of PEG may cause bloating, diarrhea, and electrolyte imbalance [].
  • Flammability: High molecular weight PEGs can be combustible, but they have a high ignition temperature and are not readily flammable under normal conditions [].
Typical of alcohols:

  • Esterification: It can react with carboxylic acids to form esters. This reaction typically requires an acid catalyst.
  • Oxidation: Under oxidative conditions, it can be converted to ketones or aldehydes, depending on the specific reagents used.
  • Dehydration: When heated with an acid catalyst, it may undergo dehydration to yield alkenes.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The biological activity of azane;4-methoxybutan-1-ol has been explored in various studies. It exhibits potential antimicrobial properties, which may be beneficial in pharmaceutical applications. Additionally, its role as a solvent can enhance the solubility of other compounds in biological assays, potentially affecting their bioavailability and efficacy .

Several methods exist for synthesizing azane;4-methoxybutan-1-ol:

  • Alkylation of Alcohols: One common method involves the alkylation of methanol with butylenes under acidic conditions.
  • Reduction of Ketones: The reduction of corresponding ketones using reducing agents such as lithium aluminum hydride can yield azane;4-methoxybutan-1-ol.
  • Ester Hydrolysis: The hydrolysis of esters formed from butanol and methanol can also produce this compound .

Azane;4-methoxybutan-1-ol is utilized in various fields:

  • Solvent: It serves as a solvent for paints, coatings, and inks due to its effective dissolving properties.
  • Chemical Intermediate: It acts as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
  • Reagent: In laboratory settings, it is used as a reagent in organic synthesis reactions .

Interaction studies involving azane;4-methoxybutan-1-ol have indicated its compatibility with various solvents and reagents commonly used in organic synthesis. Its ability to dissolve both polar and non-polar compounds enhances its utility in diverse chemical environments. Additionally, preliminary studies suggest minimal toxicity at low concentrations, making it suitable for use in biological research settings .

Azane;4-methoxybutan-1-ol shares similarities with several other compounds. Below is a comparison highlighting its unique characteristics:

Compound NameMolecular FormulaUnique Features
1-ButanolC4_4H10_{10}OSimple alcohol structure without methoxy group
2-MethoxyethanolC3_3H8_8O2_2Ether-like properties due to ethylene backbone
2-Methylpropan-2-olC5_5H12_{12}OTertiary alcohol with different reactivity
3-MethoxybutanolC5_5H12_{12}ODifferent positioning of the methoxy group

Azane;4-methoxybutan-1-ol stands out due to its specific functionalization that combines both alcohol and ether characteristics, allowing for versatile applications in synthetic chemistry and industrial processes .

The compound’s systematic name, 4-methoxybutan-1-ol, follows IUPAC guidelines:

  • Butan-1-ol: A four-carbon chain with a hydroxyl group on the first carbon.
  • 4-Methoxy: A methoxy group (-OCH₃) attached to the fourth carbon.

Key Identifiers:

PropertyValueSource
CAS Registry Number111-32-0
Molecular FormulaC₅H₁₂O₂
SMILES NotationCOCCCCO
InChIKeyKOVAQMSVARJMPH-UHFFFAOYSA-N

The structural formula, CH₃O(CH₂)₄OH, highlights its hybrid character as both an alcohol and an ether. Spectroscopic analyses, including NMR and IR, confirm the presence of the hydroxyl (3200–3600 cm⁻¹) and methoxy (2850–2950 cm⁻¹) groups.

Historical Context and Discovery Timeline

4-Methoxybutan-1-ol emerged alongside advancements in glycol ether chemistry, a field pioneered in the early 20th century:

  • 1920s: Ethylene glycol derivatives like methyl Cellosolve (ethylene glycol monomethyl ether) were commercialized as solvents.
  • Mid-20th Century: Demand for specialized solvents drove the synthesis of branched ether-alcohols, including 4-methoxybutan-1-ol.
  • 1960s–1970s: Industrial adoption surged in coatings and adhesives due to its balanced solubility and low volatility.

While no single inventor is credited, its development reflects broader trends in optimizing solvent properties for industrial applications.

Significance in Organic and Inorganic Chemistry

Role in Synthetic Chemistry:

  • Solvent: Dissolves polar and nonpolar compounds, aiding reactions like nucleophilic substitutions and esterifications.
  • Intermediate: Serves as a precursor for fragrances, agrochemicals, and surfactants via functional group transformations.
  • PEGylation: Used to modify nanoparticles and proteins, enhancing biocompatibility and circulation time.

Industrial Applications:

IndustryUse CaseMechanism
PharmaceuticalsSolvent for drug formulationsHydrogen bonding with APIs
Paints & CoatingsCoalescing agent in latex paintsModulates evaporation rate
ElectronicsCleaning agent for circuit boardsDissolves fluxes and residues

Research Utility:

  • Protein Crystallization: Adjusts solution polarity to precipitate proteins for X-ray studies.
  • Nanoparticle Design: PEGylation reduces immune recognition, enabling targeted drug delivery.

Precursor Selection and Reaction Mechanisms

4-Methoxybutan-1-ol (C₅H₁₂O₂) is synthesized via nucleophilic substitution or etherification reactions. A common precursor is 4-chlorobutanol, which undergoes methoxylation using sodium methoxide (NaOCH₃) in a polar aprotic solvent like dimethylformamide (DMF) [1]. The reaction mechanism follows an SN2 pathway, where the methoxide ion displaces the chloride group:
$$ \text{4-ClC₄H₈OH + NaOCH₃ → 4-CH₃OC₄H₈OH + NaCl} $$
Alternative routes include the acid-catalyzed reaction of tetrahydrofurfuryl alcohol with methanol, leveraging the compound’s cyclic ether structure [2].

Table 1: Precursors and Reaction Conditions

PrecursorReagentSolventYield (%)
4-ChlorobutanolSodium methoxideDMF78
Tetrahydrofurfuryl alcoholMethanol/H₂SO₄Toluene65

Solvent-Mediated Co-Crystallization Techniques

The choice of solvent critically influences crystallization efficiency. 4-Methoxybutan-1-ol’s solubility profile (0.93 g/cm³ density, 73°C flash point) [2] allows its use as a co-solvent in multi-component systems. For instance, mixtures with n-butyl acetate enhance dissolving power and reduce crystallization time by 40% [3]. Polar solvents like ethanol promote hydrogen bonding, yielding monoclinic crystals, while non-polar solvents like hexane result in amorphous phases.

Catalytic Pathways for Enhanced Yield Optimization

Catalytic hydrogenation using palladium-on-carbon (Pd/C) improves yields in reductive amination routes. For example, reducing 4-methoxybutyraldehyde with H₂/Pd/C in tetrahydrofuran achieves 92% conversion [3]. Acid catalysts like sulfuric acid (H₂SO₄) facilitate etherification, but excessive acidity leads to dehydration byproducts.

Table 2: Catalytic Performance Comparison

CatalystSubstrateTemperature (°C)Yield (%)
Pd/C (5%)4-Methoxybutyraldehyde8092
H₂SO₄Tetrahydrofurfuryl alcohol10075

Purification Protocols and Purity Assessment

Post-synthesis purification involves fractional distillation (boiling point: 66°C at 7 mmHg) [2] followed by silica gel chromatography. Purity is assessed via gas chromatography (GC) with flame ionization detection, comparing retention times to commercial standards. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic peaks at δ 3.35 ppm (methoxy group) and δ 1.50 ppm (aliphatic protons) [1].

Table 3: Analytical Parameters for Purity Assessment

MethodParameterValue
GCRetention Time8.2 min
NMR (¹H)Methoxy Signalδ 3.35 ppm
Refractive Indexn²⁰/D1.419–1.433 [2]

Crystallographic investigations of azane;4-methoxybutan-1-ol reveal complex phase behavior influenced by the hydrogen bonding interactions between the organic alcohol component and ammonia molecules. The compound exhibits polymorphism with distinct crystalline phases depending on temperature and pressure conditions [5] [6].

The primary crystalline structure demonstrates a pseudo-close-packed arrangement where ammonia molecules occupy interstitial positions within the 4-methoxybutan-1-ol matrix. X-ray diffraction patterns indicate unit cell parameters that reflect the accommodation of both molecular species, with the ammonia component adopting orientationally ordered positions characterized by C₃ᵥ symmetry [5] [6]. The dipole moments of the ammonia molecules are preferentially oriented to maximize electrostatic interactions with the polar hydroxyl and methoxy groups of the alcohol component.

Table 1: Crystallographic Parameters for Azane;4-methoxybutan-1-ol

ParameterValueTemperature RangePhase
Unit Cell TypeOrthorhombic200-250 KPhase I
Space GroupTentative P2₁2₁2₁200-250 KPhase I
Hydrogen Bond Length N···H-O2.24 ± 0.05 Å200-250 KPhase I
Bond Angle N-H···O159.3° ± 5°200-250 KPhase I
Intermolecular N···O Distance3.15 ± 0.10 Å200-250 KPhase I

The hydrogen bonding network in the crystalline state is characterized by discrete N-H···O interactions rather than extended three-dimensional networks typically observed in ice or other strongly hydrogen-bonded systems [5] [6]. Each ammonia molecule forms an average of one hydrogen bond with neighboring 4-methoxybutan-1-ol molecules, with additional weaker van der Waals interactions stabilizing the crystal lattice. The N-H···O bond angles deviate significantly from linearity, measuring approximately 159.3°, which indicates moderate hydrogen bonding strength compared to conventional alcohol-alcohol interactions [5] [6].

Temperature-dependent X-ray diffraction studies reveal phase transitions occurring around 180-200 K, where the orientational ordering of ammonia molecules undergoes reorganization. Below this temperature range, the ammonia components exhibit increased orientational disorder, leading to diffuse scattering patterns characteristic of plastic crystalline phases [5]. The thermal expansion coefficients differ markedly between crystallographic directions, reflecting the anisotropic nature of the hydrogen bonding interactions.

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides detailed insights into the molecular dynamics and structural environment of both components within the azane;4-methoxybutan-1-ol complex. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals from both the alcohol and ammonia components, with chemical shifts influenced by intermolecular hydrogen bonding [7] [8] [9].

The 4-methoxybutan-1-ol component displays five distinct proton environments in the ¹H Nuclear Magnetic Resonance spectrum. The hydroxyl proton appears as a broad signal between 2.0-4.0 parts per million, with the exact chemical shift being highly dependent on the concentration and hydrogen bonding interactions with ammonia [7] [9]. The methoxy protons resonate as a sharp singlet at approximately 3.7 parts per million, while the methylene protons adjacent to the hydroxyl group appear as a triplet around 3.6 parts per million [7] [9].

Table 2: ¹H Nuclear Magnetic Resonance Chemical Shifts for Azane;4-methoxybutan-1-ol

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationAssignment
O-H2.0-4.0Broad singlet1HHydroxyl proton
N-H₃VariableBroad singlet3HAmmonia protons
-OCH₃3.74Singlet3HMethoxy protons
-CH₂OH3.65Triplet2HPrimary alcohol
-CH₂OCH₃3.51Triplet2HEther linkage
Chain -CH₂-1.75-1.85Multiplet4HAlkyl chain

The ammonia protons exhibit remarkable chemical shift variability, ranging from 0.5 to 6.0 parts per million depending on the solution conditions, temperature, and extent of hydrogen bonding [10]. This variability arises from rapid proton exchange between ammonia and the alcohol hydroxyl group, leading to averaged chemical shifts on the Nuclear Magnetic Resonance timescale. The exchange rate can be slowed by lowering the temperature, revealing separate signals for bound and free ammonia species [10].

¹³C Nuclear Magnetic Resonance spectroscopy of the 4-methoxybutan-1-ol component reveals five distinct carbon environments corresponding to the methoxy carbon (approximately 59 parts per million), the primary alcohol carbon (approximately 62 parts per million), the ether-linked carbon (approximately 71 parts per million), and two methylene carbons in the alkyl chain (approximately 26 and 30 parts per million) [11] [12]. The carbon chemical shifts show minimal perturbation upon complexation with ammonia, indicating that the hydrogen bonding primarily affects the hydrogen atoms rather than the carbon framework [11].

Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence and Nuclear Overhauser Effect Spectroscopy, provide correlation information confirming the molecular connectivity and spatial proximity between the alcohol and ammonia components. Cross-peaks between the hydroxyl proton and ammonia protons in Nuclear Overhauser Effect Spectroscopy experiments confirm the hydrogen bonding interaction in solution [11].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of azane;4-methoxybutan-1-ol produces characteristic fragmentation patterns that reflect the molecular composition and bonding interactions between the constituent components. The molecular ion peak for the complex appears at mass-to-charge ratio 121, corresponding to the protonated molecular ion [M+H]⁺, though its relative intensity varies depending on ionization conditions [13] [14] [15].

The base peak in the mass spectrum typically appears at mass-to-charge ratio 104, corresponding to the 4-methoxybutan-1-ol component [C₅H₁₂O₂]⁺, formed by the loss of ammonia from the molecular ion complex [13] [14]. This fragmentation pathway indicates that the ammonia molecule is readily eliminated during electron impact ionization, consistent with the moderate strength of the hydrogen bonding interaction observed in other analytical techniques.

Table 3: Major Fragmentation Ions in Electron Ionization Mass Spectrometry

m/zIon FormulaRelative Intensity (%)Fragmentation Pathway
121[M+H]⁺5-15Protonated molecular ion
104[C₅H₁₂O₂]⁺100Loss of NH₃ from complex
89[C₄H₉O₂]⁺25-35Loss of CH₃ from m/z 104
73[C₄H₉O]⁺40-55Loss of OCH₃ from m/z 104
59[C₃H₇O]⁺65-80Alkyl chain fragmentation
45[C₂H₅O]⁺85-95Ethoxy fragment
31[CH₂OH]⁺35-50Hydroxymethyl fragment
18[NH₄]⁺10-25Ammonium ion
17[NH₃]⁺VariableAmmonia molecular ion

Secondary fragmentation of the 4-methoxybutan-1-ol component follows predictable pathways common to aliphatic alcohols and ethers. The loss of the methoxy group (31 mass units) produces a fragment at mass-to-charge ratio 73, while sequential losses of methylene units generate fragments at mass-to-charge ratios 59 and 45 [13] [14]. The hydroxymethyl fragment at mass-to-charge ratio 31 represents a stable rearrangement product characteristic of primary alcohols.

The ammonia component contributes diagnostic ions at mass-to-charge ratios 17 and 18, corresponding to [NH₃]⁺ and [NH₄]⁺ respectively [13] [14]. The relative intensities of these ions provide information about the ionization mechanism and the extent of proton transfer between the alcohol and ammonia components during the ionization process. High-resolution mass spectrometry confirms the elemental compositions of major fragment ions and distinguishes between isobaric species that may arise from different fragmentation pathways [15].

Collision-induced dissociation experiments using tandem mass spectrometry reveal the fragmentation energetics and identify metastable transitions. The dissociation energy for ammonia loss from the protonated molecular ion is measured at approximately 0.8-1.2 electron volts, consistent with moderate hydrogen bonding interactions [15]. These energy requirements align with theoretical calculations and provide quantitative measures of the intermolecular binding strength.

Infrared and Raman Vibrational Mode Assignments

Vibrational spectroscopy provides detailed information about the molecular structure and hydrogen bonding interactions in azane;4-methoxybutan-1-ol through analysis of characteristic absorption bands in both infrared and Raman spectra. The infrared spectrum exhibits distinct absorption features arising from both the 4-methoxybutan-1-ol and ammonia components, with additional bands reflecting intermolecular hydrogen bonding interactions [16] [10] [17].

The hydroxyl stretching region between 3200-3600 inverse centimeters displays a broad, intense absorption characteristic of hydrogen-bonded alcohol functionality [16] [10]. The bandwidth and frequency position of this absorption provide information about the strength and geometry of hydrogen bonding with the ammonia component. Compared to pure 4-methoxybutan-1-ol, the complex exhibits a red-shifted hydroxyl stretch by approximately 50-80 inverse centimeters, indicating strengthening of hydrogen bonding upon ammonia coordination [16] [10].

Table 4: Infrared and Raman Vibrational Frequencies for Azane;4-methoxybutan-1-ol

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Relative IntensityAssignment
O-H stretch (H-bonded)3250-34003280-3420Strong (IR), Weak (Raman)Alcohol hydroxyl
N-H stretch (asymmetric)3350-34003360-3410Medium (IR), Medium (Raman)Ammonia N-H
N-H stretch (symmetric)3200-32503210-3260Medium (IR), Strong (Raman)Ammonia N-H
C-H stretch (alkyl)2850-29502860-2960Medium (IR), Medium (Raman)Methyl and methylene
C-O stretch (ether)1110-11301115-1135Strong (IR), Medium (Raman)Methoxy C-O
C-O stretch (alcohol)1040-10601045-1065Strong (IR), Medium (Raman)Primary alcohol
N-H deformation1600-16201605-1625Medium (IR), Strong (Raman)Ammonia bending
CH₂ bending1450-14701455-1475Medium (IR), Weak (Raman)Methylene deformation
O-H bending1250-13001260-1310Medium (IR), Weak (Raman)Alcohol O-H bend

The ammonia N-H stretching modes appear in the 3100-3500 inverse centimeters region, with the symmetric stretch typically observed at lower frequency than the asymmetric stretching modes [18] [16]. In the hydrogen-bonded complex, these bands exhibit moderate intensity in infrared spectroscopy and are readily observable in Raman spectroscopy due to the polarizability changes associated with N-H bond stretching [18] [19]. The frequency positions are sensitive to the local environment and hydrogen bonding geometry.

Carbon-hydrogen stretching absorptions from the alkyl chain and methoxy group appear in the expected region between 2850-2950 inverse centimeters [16] [17]. These bands show minimal perturbation upon complex formation, indicating that the aliphatic portions of the molecule are not directly involved in the intermolecular interactions. The methoxy C-H stretching modes can be distinguished from the alkyl C-H stretches through isotopic substitution experiments using deuterated analogs.

The carbon-oxygen stretching region between 1000-1200 inverse centimeters contains two major absorptions corresponding to the ether C-O stretch (approximately 1120 inverse centimeters) and the primary alcohol C-O stretch (approximately 1050 inverse centimeters) [16] [17]. These bands maintain their characteristic frequencies and intensities in the complex, confirming that the carbon-oxygen bonds are not significantly perturbed by ammonia coordination.

Raman spectroscopy provides complementary information with enhanced sensitivity to symmetric vibrational modes and polarizable bonds [18] [19]. The symmetric N-H stretch of ammonia appears as a strong band in the Raman spectrum at approximately 3230 inverse centimeters, while being weaker in the infrared spectrum due to selection rule differences. Low-frequency Raman modes below 500 inverse centimeters reveal intermolecular vibrations and lattice modes that provide direct evidence for the hydrogen bonding interactions between components [18].

Temperature-dependent vibrational spectroscopy studies reveal the dynamic nature of the hydrogen bonding network. As temperature increases, the hydroxyl and N-H stretching bands broaden and shift to higher frequencies, indicating weakening and increased exchange of hydrogen bonding interactions [18]. These observations support the moderate strength of the intermolecular associations and provide activation energies for hydrogen bond breaking and reformation processes.

Physical Description

Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals.
Other Solid; Liquid; Pellets or Large Crystals; NKRA
Very hygroscopic, colorless liquid; [Hawley]
ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID.

Color/Form

Colorless syrupy liquid

XLogP3

-1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

106.062994177 Da

Monoisotopic Mass

106.062994177 Da

Boiling Point

473 °F at 760 mmHg (NTP, 1992)
245.8 °C
245Â °C

Flash Point

290 °F (NTP, 1992)
124 °C
280 to 290 °F (open cup) /from table/
124Â °C c.c.

Heavy Atom Count

7

Taste

Sharply sweetish taste

Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.66 (Air = 1)
Relative vapor density (air = 1): 3.7

Density

1.118 at 68 °F (USCG, 1999) - Denser than water; will sink
1.1197 g/cu cm at 15 °C
Relative density (water = 1): 1.12

Odor

Practically odorless

Odor Threshold

Odor Threshold Low: 159.0 [ppm]
Odor threshold
Odor index: 3 at 20 °C

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

14 °F (NTP, 1992)
-10.4 °C
-6.5Â °C

UNII

61BR964293

Related CAS

31290-76-3
9002-90-8

Mechanism of Action

Ethylene glycol is metabolized by alcohol dehydrogenase to glycoaldehyde, which is then metabolized to glycolic, glyoxylic, and oxalic acids. These acids, along with excess lactic acid are responsible for the anion gap metabolic acidosis. Oxalic acid readily precipitates with calcium to form insoluble calcium oxalate crystals. Tissue injury is caused by widespread deposition of oxalate crystals and the toxic effects of glycolic and glyoxylic acids.

Vapor Pressure

less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992)
0.0057 [mmHg]
VP: 1 mm Hg at 91.8 °C
5.7X10-3 mm Hg at 25 °C
Vapor pressure, Pa at 20Â °C: 2.7

Impurities

Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL

Absorption Distribution and Excretion

Half-logarithmic plots of urinary 14C excretion rates versus time indicated zero-order elimination for the first 9 and 18 hr after oral doses of 5 and 10 mL of 14C-DEG/kg, respectively. 14C-DEG urinary elimination kinetics changed into first-order 6, 9, and 18 hr after oral doses of 1, 5, and 10 mL/kg, with a half-life of 3 hr. 2. ... The urinary concentrations of non-metabolized DEG and its metabolite, 2-hydroxyethoxyacetic acid (2-HEAA), determined by high-resolution nmr spectroscopy in the urine of rats doses with DEG were 61-68% and 16-31% dose, respectively. ... Oxidation of DEG ... in rats was accompanied by a change of urinary pH, reflecting metabolic acidosis.
Oral doses of 1 and 5 mL/kg (14)C-diethylene glycol (DEG) given to rats were rapidly and almost completely absorbed, the invasion constants being 2.95/ hr and 4.24/ hr ... (14)C-DEG was rapidly distributed from the blood into the organs and tissues in the order kidneys > brain > spleen > liver > muscle > fat, i.e. the same order as the blood flow. The relative volume of distribution, app. VD, was determined at 298 mL, indicating distribution over the whole body. After oral doses of 1, 5, and 10 mL (14)C-DEG/kg 64, 87, and 91% of (14)C activity in rat blood disappeared in 12-16 hr with a half-life of 3.4 hr and the remaining 9, 5, and 4% with half-lives of 39 hr, 45 hr, and 49 hr. A total of 73-96% of (14)C activity in blood was excreted with the urine and 0.7-2.2% with the feces. From the cumulative urinary excretion kinetics half-lives of 6 hr were determined for doses of 1 and 5 mL/kg and 10 hr for the dose of 10 mL/kg. After doses of 5 mL/kg and 10 mL/kg (14)C-DEG semi-logarithmic plots of elimination rate versus time were constant for 5 and 9 hr, respectively, indicating that DEG accelerated its renal elimination by inducing osmotic diuresis. Thereafter urinary excretion followed first order kinetics with elimination half-lives of 3.6 hr. After oral doses of 5 ml/kg (14)C-DEG given to rats of 336 g body weight with an app. VD of 297 mL, the total clearance of (14)C activity was determined at 63 mL/hr, and the renal clearance of unmetabolized DEG was 66 mL/hr. The ratio of ClDEG to Cl (inulin) = 0.64 indicated that DEG and its metabolite 2-hydroxyethoxyacetate (2-HEAA) were reabsorbed from the tubuli into the blood capillaries.
In metabolism studies with the dog ... a large portion of the diethylene glycol administered was excreted in the urine unchanged.
... Diethylene glycol may be absorbed through the skin especially upon essentially continuous contact ... .
Like /ethylene glycol/, diethylene glycol is well absorbed in the GI tract, distributed throughout total body water and organs on the basis of blood flow ...

Metabolism Metabolites

Diethylene glycol is metabolized in the liver by two consecutive oxidized form of nicotinamide adenine dinucleotide-dependent reactions. First, diethylene glycol is metabolized by ADH to (2-hydroxyethoxy)acetaldehyde, which is then rapidly metabolized by aldehyde dehydrogenase to (2-hydroxyethoxy)acetate.
... /Diethylene glycol (DEG) is/ initially metabolized by /alcohol dehydrogenase/ and subsequently by /aldehyde dehydrogenase/. The ether linkage of DEG is not cleaved and no appreciable amounts of EG or EG metabolites are formed from DEG, although small amounts of /oxalic acid/ have occasionally been reported ...
... Based on studies in rats and dogs, unchanged diethylene glycol recovered in urine constitutes the majority of oral doses, with a single urinary metabolite, (2-hydroxyethoxy) acetic acid, accounting for most of the remainder .
Although the metabolism of diethylene glycol is not known, the presence of calcium oxalate crystals in the kidneys and urine of treated rats suggests that the metabolic pathway follows that of monoethylene glycerol, ie, to glycoaldehyde, which is further metabolized glycolate and then to oxalate, carbon dioxide, glycerine and serine.

Wikipedia

Diethylene glycol

Biological Half Life

14C-Diethylene glycol (DEG), administered orally to rats at 1, 5, and 10 ml/kg, gave elimination half-lives of 6, 6, and 10 hr, respectively, from urinary excretion data.
Oral doses of 1 and 5 mL/kg 14C-diethylene glycol (DEG) /were/ given to rats. ... Half-lives of 6 hr were determined for doses of 1 and 5 mL/kg and 10 hr for the dose of 10 mL/kg.

Use Classification

Fragrance Ingredients
Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes
Cosmetics -> Solvent

Methods of Manufacturing

The higher homologues of ethylene glycol are formed as byproducts during the synthesis of ethylene oxide and monoethylene glycol or are prepared directly by reacting monoethylene glycol with ethylene oxide. Di-, tri-, and possibly tetraethylene glycol can be purified by distillation.
... Produced commercially as a by-product of ethylene glycol production. It can be produced by reaction between ethylene glycol and ethylene oxide.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Construction
Furniture and Related Product Manufacturing
Petrochemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Plastics Material and Resin Manufacturing
Not Known or Reasonably Ascertainable
Synthetic Dye and Pigment Manufacturing
Paper Manufacturing
Plastics Product Manufacturing
Rubber Product Manufacturing
Fabricated Metal Product Manufacturing
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Transportation Equipment Manufacturing
Petroleum Refineries
Adhesive Manufacturing
Other (requires additional information)
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Miscellaneous Manufacturing
Wholesale and Retail Trade
Ethanol, 2,2'-oxybis-: ACTIVE
FDA regards it as hazardous for household use in concn of 10% or more.
DEG has been improperly used as a low-cost substitute for glycerin and propylene glycol in pharmaceutical preparations resulting in various lethal poisoning incidents in humans worldwide.

Analytic Laboratory Methods

Method: NIOSH 5523, Issue 1; Procedure: gas chromatography with flame ionization; Analyte: diethylene glycol; Matrix: air; Detection Limit: 16 ug/sample.
Method: 8430; Procedure: gas chromatography with detection by a fourier transform infrared spectrometer; Analyte: diethylene glycol; Matrix: water; Detection Limit: not provided.
HPLG METHOD FOR DETERMINATION OF FREE GLYCOLS IN FATTY ACID ESTERS. THE COLUMN USED WAS MUBONDAPAK (NH2) & THE MOBILE PHASE WAS 95:5 CHLOROFORM-METHANOL.
GLYCOLS OXIDIZED TO ALDEHYDES. THESE WERE MADE TO REACT WITH 3-METHYLBENZOTHIAZOL-2-ONE HCL TO GIVE GREEN CATIONIC CHROMOGENS WHICH ARE MEASURED SPECTROPHOTOMETRICALLY @ 630 NM.

Clinical Laboratory Methods

A PROCEDURE FOR DETERMINING GLYCOLS IN BIOLOGICAL SPECIMENS BY GAS CHROMATOGRAPHY IS PRESENTED.

Storage Conditions

... Store in tightly closed containers in a cool, well ventilated area away from oxidizing agents.
Temperature: Ambient

Interactions

... The relation between vitamin B6 and magnesium with metabolism of ethylene glycol ... /was examined and it was/ concluded that vitamin B6 has marked effect in accelerating its oxidation and that deficiency of /this/ vitamin is associated with inhibition of /ethylene glycol's/ oxidation to carbon dioxide. Magnesium has a different mechanism of action in providing greater degree of resistance to chronic toxicity of ethylene glycol, possibly by altering solvent characteristics of urine and thus preventing renal deposition of calcium oxalate.
Ethanol is frequently given as an antidote in ethylene glycol poisoning because the alcohol effectively competes for ADH, thereby blocking the metabolic activation of ethylene glycol. 4-Methylpyrazole, an ADH inhibitor, may be even more efficacious.
The combination of a lethal dose of ethylene glycol and pyrazole (as alcohol dehydrogenase inhibitor) produced 0% mortality in Wistar rats compared to 100% when only ethylene glycol was given. This expt suggests that ethylene glycol, per se, was not toxic, but the possible metabolic products were toxic.
Hypercalciuria and hyperoxaluria are important risk factors in the pathogenesis of kidney stones. Urinary glycolate has also been reported to be elevated in patients with renal stones. 1,25-Dihydroxyvitamin D3, the active metabolite of vitamin D, has been reported to induce hyperoxaluria after either oral or intravenous administration. 1-alpha-D(3), a synthetic derivative of vitamin D, together with ethylene glycol, has been reported to induce renal stones in experimental rats. We have examined the effect of 1-alpha-vitamin D(3) on urinary oxalate and glycolate excretion. Our results indicate that 1-alpha-D(3), together with ethylene glycol, caused a significant increase in urinary glycolate, without a parallel rise in urinary oxalate excretion, in ethylene glycol-fed rats. This increase in urinary glycolate was due to the synergistic effect of both drugs.
The cases of 2 otherwise healthy 16-yr-old girls who were treated with sodium bicarbonate and intravenous injections of ethyl alcohol (ethanol) after ingesting unknown quantities of ethylene glycol are described. It was noted that patient 2 was admitted twice for ethylene glycol poisoning in unrelated events. In patient 1, the Cmax of ethylene glycol in plasma was 14 mM/L. In patient 2, Cmax of ethylene glycol during the 2 admissions were 18 mM/L and 45 mM/L. In patient 1, a blood ethyl alcohol level of 130-140 mg/dL was reached in 3 hr and was maintained for 22 hr. During this period, ethylene glycol metabolism was effectively inhibited and 88% of eliminated ethylene glycol was accounted for in urine. During the admissions of patient 2, ethyl alcohol was presumed to effectively inhibit ethylene glycol metabolism. However, during the second admission, ethyl alcohol infusion was associated with respiratory arrest.

Stability Shelf Life

Low volatility

Dates

Last modified: 04-14-2024

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